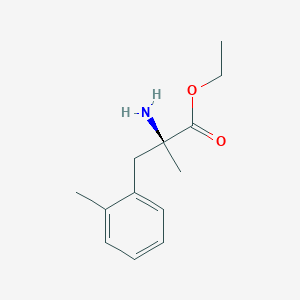
(4-Chloro-6-formylpyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-6-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is primarily used in research and development within the field of organic chemistry. This compound is characterized by the presence of a chloro group, a formyl group, and an acetic acid moiety attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-formylpyridin-2-YL)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes with optimization for yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-6-formylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: (4-Chloro-6-carboxypyridin-2-YL)acetic acid.
Reduction: (4-Chloro-6-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-6-formylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Chloro-6-formylpyridin-2-YL)acetic acid involves its interaction with various molecular targets. The chloro and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The acetic acid moiety can also engage in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
(2-Chloro-6-formylpyridin-4-YL)acetic acid: Similar structure with the chloro and formyl groups at different positions.
(6-Chloro-4-formylpyridin-2-YL)acetic acid: Another isomer with different positioning of the functional groups.
Uniqueness: (4-Chloro-6-formylpyridin-2-YL)acetic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The position of the chloro and formyl groups on the pyridine ring can significantly affect the compound’s chemical properties and interactions.
Propriétés
Formule moléculaire |
C8H6ClNO3 |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
2-(4-chloro-6-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13) |
Clé InChI |
FGPYGFAUHFQHQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)










